molecular formula C18H26N2O4 B172462 Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate CAS No. 159874-20-1

Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Cat. No.: B172462
CAS No.: 159874-20-1
M. Wt: 334.4 g/mol
InChI Key: ZMCNVANCFSRGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is an organic compound with the molecular formula C₁₈H₂₆N₂O₄. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate can be synthesized through a multi-step process:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine. This step protects the amine group on the piperidine ring.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes:

    Reactor Design: Using reactors that can handle high pressure and temperature to facilitate the hydrogenation and cyclization steps.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde under appropriate conditions.

    Reduction: Reduction of the piperidine ring can lead to the formation of piperidine derivatives with different substituents.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Various piperidine derivatives.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Protecting Group: The Boc group is commonly used to protect amines during multi-step organic synthesis.

Biology and Medicine

    Drug Development: Serves as an intermediate in the synthesis of drugs targeting neurological disorders and other conditions.

    Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery systems.

Industry

    Polymer Chemistry: Utilized in the synthesis of polymers with specific functional groups.

    Catalysis: Acts as a ligand in catalytic reactions to improve reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate depends on its application. In drug synthesis, it acts as a precursor that undergoes various chemical transformations to yield active pharmaceutical ingredients. The Boc group protects the amine functionality during these transformations, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-aminopiperidine-1-carboxylate: Lacks the Boc protecting group, making it more reactive.

    4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate: Lacks the benzyl group, affecting its reactivity and application scope.

Uniqueness

Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is unique due to the presence of both the benzyl and Boc groups, which provide specific reactivity and protection during synthesis. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-9-11-20(12-10-15)17(22)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCNVANCFSRGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621131
Record name Benzyl 4-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159874-20-1
Record name Benzyl 4-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The same operation as in Example (227a) was performed using 4-[(tert-butoxycarbonyl)amino]piperidine (2.00 g, 9.99 mmol), benzyl chloroformate (2.14 mL, 15.0 mmol) and triethylamine (3.48 mL, 25.0 mmol), to obtain 2.71 g of the title compound as a white solid (81%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step Two
Quantity
3.48 mL
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

A solution of 3.2 g (12.3 mmol) of (1-benzyloxycarbonyl-piperidin-4-yl)isocyanate from Step A in 25 mL of DMF was slowly added to a suspension of CuCl3 in 25 mL of DMF and 12 mL of t-butanol. The reaction was stirred for 24 h and then diluted with water and extracted twice with 1:1 ether:ethyl acetate. The organic layers were each washed with a portion of water and brine, dried over sodium sulfate, combined and concentrated. The residue was purified by FCC eluting with 20% ethyl acetate/hexanes to afford 685 mg of title compound. 1H NMR (400 MHz, CDCl3): δ 1.26 (m, 2H), 1.42 (s, 9H), 1.90 (br d, J=12, 2H), 2.90 (br t, 2H), 3.58 (m, 1H), 4.08 (m, 2H), 4.42 (br s, 1H), 5.09 (s, 2H), 7.33 (m, 5H).
Quantity
3.2 g
Type
reactant
Reaction Step One
[Compound]
Name
CuCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-(N—BOC amino) piperidine (17 kg, 84.88 mol) was dissolved in DCM (90 kg), triethylamine (10.14 kg, 100.16 mol) was added, and the resulting solution was cooled to 0-5° C. Benzyl chloroformate (16.51 kg, 96.76 mol) was added over 45 minutes while keeping the temperature at <25° C., after which the solution was aged for 30 minutes at 20° C. 2 M HCl (61 kg, 118.13 mol) was then added over 10 minutes while keeping the temperature at <25° C. The mixture was agitated for 10 minutes and then the agitation was stopped and the phases were allowed to separate. The phases were then separated from each other, and the organic phase was distilled in vacuo to a volume of 35 L. Isopropyl acetate (89 kg) was then added, and the batch was concentrated by vacuum distillation at less than 35° C. to a volume of 50 L to crystallize the title product. Heptane (47 kg) was then added over 10 minutes, and the resulting slurry cooled to and aged at 20° C. for 20 minutes, after which the aged slurry was filtered, washed with heptane (17 kg), and dried by N2 sweep on the filter to give the title product as a white solid (24.7 kg, 87%). 1H NMR (CDCl3) 7.33 (5H, m), 5.13 (2H, s), 4.47 (1H, m), 4.11 (2H, m), 3.61 (1H, m), 2.93 (2H, m), 1.94 (2H, m), 1.45 (9H, s) and 1.30 (2H, m).
Quantity
17 kg
Type
reactant
Reaction Step One
Name
Quantity
90 kg
Type
solvent
Reaction Step One
Quantity
10.14 kg
Type
reactant
Reaction Step Two
Quantity
16.51 kg
Type
reactant
Reaction Step Three
Name
Quantity
61 kg
Type
reactant
Reaction Step Four
Yield
87%

Synthesis routes and methods IV

Procedure details

To a solution of 4.94 g piperidin-4-yl-carbamic acid tert-butyl ester, 300 mg DMAP and 5.2 ml triethylamine in 50 ml dichloromethane were added 6.3 ml benzyl chloroformate dropwise at 0° C. After 8 h the suspension was diluted with dichloromethane and washed with half-saturated NaHCO3 and 0.1 M HCl. The crude product obtained after evaporation of the solvent was suspended in heptane, the supernatant solution being decanted yielding the product as colorless solid. Yield: 7.9 g.
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.